molecular formula C16H16N2O2S B13868873 ethyl 5-(5-(aminomethyl)-1H-indol-2-yl)thiophene-2-carboxylate

ethyl 5-(5-(aminomethyl)-1H-indol-2-yl)thiophene-2-carboxylate

Katalognummer: B13868873
Molekulargewicht: 300.4 g/mol
InChI-Schlüssel: QNFROXGKCMAQIQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 5-(5-(aminomethyl)-1H-indol-2-yl)thiophene-2-carboxylate is a complex organic compound that features both indole and thiophene moieties. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(5-(aminomethyl)-1H-indol-2-yl)thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of an indole derivative with a thiophene carboxylate under controlled conditions. The reaction may involve the use of catalysts and specific solvents to ensure high yield and purity. For instance, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be adapted for the synthesis of thiophene derivatives .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale organic synthesis techniques, utilizing continuous flow reactors to maintain consistent reaction conditions and high throughput. The use of automated systems for reagent addition and product isolation can enhance efficiency and reduce costs.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 5-(5-(aminomethyl)-1H-indol-2-yl)thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be employed under specific conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

Ethyl 5-(5-(aminomethyl)-1H-indol-2-yl)thiophene-2-carboxylate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of ethyl 5-(5-(aminomethyl)-1H-indol-2-yl)thiophene-2-carboxylate involves its interaction with specific molecular targets. The indole and thiophene moieties allow the compound to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Ethyl 5-(5-(aminomethyl)-1H-indol-2-yl)thiophene-2-carboxylate is unique due to its combined indole and thiophene structures, which provide a broader range of biological activities compared to compounds with only one of these moieties. This dual structure allows for more versatile interactions with biological targets, enhancing its potential therapeutic applications.

Eigenschaften

Molekularformel

C16H16N2O2S

Molekulargewicht

300.4 g/mol

IUPAC-Name

ethyl 5-[5-(aminomethyl)-1H-indol-2-yl]thiophene-2-carboxylate

InChI

InChI=1S/C16H16N2O2S/c1-2-20-16(19)15-6-5-14(21-15)13-8-11-7-10(9-17)3-4-12(11)18-13/h3-8,18H,2,9,17H2,1H3

InChI-Schlüssel

QNFROXGKCMAQIQ-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=CC=C(S1)C2=CC3=C(N2)C=CC(=C3)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.